2-aminohex-4-ynoic acid

Overview

Description

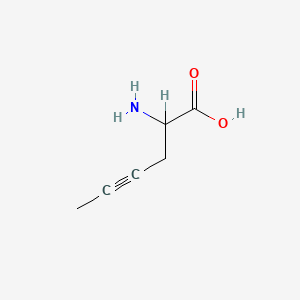

2-aminohex-4-ynoic acid is a unique amino acid derivative that has garnered attention due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a triple bond within its six-carbon chain structure, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminohex-4-ynoic acid typically involves the use of starting materials such as hex-4-ynoic acid and ammonia. One common method includes the following steps:

Formation of Hex-4-ynoic Acid: This can be achieved through the reaction of but-2-yne with carbon monoxide and water in the presence of a catalyst.

Amination: The hex-4-ynoic acid is then reacted with ammonia or an amine source under controlled conditions to introduce the amino group at the second carbon position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-aminohex-4-ynoic acid can undergo various chemical reactions, including:

Oxidation: The triple bond can be oxidized to form diketones or other oxidized products.

Reduction: The triple bond can be reduced to a double bond or a single bond, depending on the reagents and conditions used.

Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.

Major Products Formed

Oxidation: Diketones or carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Various substituted amino acids or amides.

Scientific Research Applications

2-aminohex-4-ynoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It serves as a probe to study enzyme mechanisms and protein interactions.

Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-aminohex-4-ynoic acid involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of gamma-aminobutyric acid transaminase, leading to elevated levels of gamma-aminobutyric acid in the brain. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of gamma-aminobutyric acid to L-glutamate .

Comparison with Similar Compounds

2-aminohex-4-ynoic acid can be compared with other similar compounds, such as:

Gamma-acetylenic gamma-aminobutyric acid: Another gamma-aminobutyric acid transaminase inhibitor with a similar mechanism of action.

Propargylglycine: An inhibitor of gamma-cystathionase with a similar acetylenic structure.

4-aminohex-5-ynoic acid: A compound with a similar structure but different functional groups.

These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of this compound in its specific interactions and uses.

Properties

IUPAC Name |

2-aminohex-4-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h5H,4,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWGCMRALYSYJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276681, DTXSID40966959 | |

| Record name | 4-Hexynoic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminohex-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52523-53-2, 29834-75-1 | |

| Record name | 4-Hexynoic acid, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052523532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexynoic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminohex-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 2-Amino-4-hexynoic acid (AHA)?

A1: 2-Amino-4-hexynoic acid acts as an inhibitor of the enzyme ATP:L-methionine S-adenosyltransferase (MAT). [, , , , ] This enzyme catalyzes the formation of S-adenosyl-L-methionine (SAM) from L-methionine and ATP. By inhibiting MAT, AHA ultimately reduces the levels of SAM in various tissues. []

Q2: Why is the inhibition of SAM synthesis significant?

A2: SAM is a crucial methyl donor involved in numerous cellular processes, including DNA methylation, polyamine biosynthesis, and ethylene biosynthesis in plants. [, ] Therefore, reducing SAM levels via AHA can impact these processes.

Q3: How does the structure of AHA contribute to its inhibitory activity against MAT?

A3: AHA's structure closely resembles an extended conformation of L-methionine, the natural substrate of MAT. [, ] This structural similarity allows AHA to bind to the active site of MAT and compete with L-methionine, leading to enzyme inhibition. The presence of the alkyne group and specific stereochemistry are crucial for its activity. [, ]

Q4: Are there differences in AHA's inhibitory potency across different species?

A4: Yes, research indicates variations in AHA's inhibitory potency depending on the source of the MAT enzyme. For instance, (Z)-L-2-Amino-5-chloro-trans-4-hexenoic acid, a derivative of AHA, shows a higher affinity for rat liver MAT compared to MAT enzymes from yeast or E. coli. []

Q5: Are there any activating effects observed with AHA on MAT?

A6: Interestingly, low concentrations of AHA demonstrate an activating effect on rat and mouse liver MAT, unlike MAT from other tissues or species. [] This activation occurs at low L-methionine concentrations and diminishes with increasing L-methionine levels, suggesting a complex regulatory mechanism. []

Q6: Has AHA been used in any specific research applications?

A7: AHA serves as a valuable tool to investigate ethylene biosynthesis in plants. [] Additionally, due to its structural similarity to norleucine, researchers have utilized AHA as a precursor for synthesizing tritium-labeled peptides for various biological assays. [, ] For instance, tritium-labeled Boc-[Nle11]-substance P5-11 and [3H]-Boc-[Nle28, 31]-CCK27–33 have been synthesized using AHA derivatives. [, ]

Q7: Is 2-Amino-4-hexynoic acid found naturally?

A8: Yes, 2-Amino-4-hexynoic acid has been isolated from the fruiting bodies of the mushroom Tricholomopsis rutilans. [] It's also found in another mushroom, Amanita miculifera, alongside related amino acids like (2R)-2-amino-6-hydroxy-4-hexynoic acid and 2-amino-5-chloro-5-hexenoic acid. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.